1-(2-Bromoethyl)-3-fluorobenzene
Overview
Description
1-(2-Bromoethyl)-3-fluorobenzene is a synthetic compound used in a variety of scientific research applications. It is an aromatic compound that belongs to the family of heterocyclic compounds. It is used in the synthesis of various organic compounds, and its structure and properties have been studied extensively.
Scientific Research Applications
Building Block for Complex Organic Molecules
“3-Fluorophenethyl Bromide” serves as a building block for synthesizing complex organic molecules . Its unique structure and chemical properties make it crucial in various sectors .
Intermediate in Industrial Processes
This compound acts as an intermediate in industrial processes . It plays a crucial role in research settings where exploration of organic reactions and mechanisms is undertaken .
Applications in Pharmaceutical Synthesis
“3-Fluorophenethyl Bromide” plays a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents .
Synthesis of β-peptidomimetics
Researchers have utilized “3-Fluorophenethyl Bromide” as a reactant to synthesize small β-peptidomimetics, which are molecular structures mimicking the function of natural peptides . These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides .
properties
IUPAC Name |
1-(2-bromoethyl)-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVSPVSJMYQIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341447 | |
Record name | 3-Fluorophenethyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3-fluorobenzene | |
CAS RN |
25017-13-4 | |
Record name | 3-Fluorophenethyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethyl)-3-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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